2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
2-(3-Methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic system is fused with two methoxyphenyl substituents at positions 2 and 4, the latter linked via a sulfanyl (-S-) bridge. The compound’s methoxy and sulfanyl groups likely influence its physicochemical properties, such as solubility and logP, and may contribute to interactions with biological targets like kinases or receptors .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-25-17-7-3-5-15(11-17)14-27-21-20-13-19(23-24(20)10-9-22-21)16-6-4-8-18(12-16)26-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMARHZAGRCQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Functionalization
- Cyclocondensation of 3-methoxy-substituted aminopyrazole with ethyl 3-oxo-3-(3-methoxyphenyl)propanoate.
- SNAr at position 4 with (3-methoxyphenyl)methanethiol.
- Overall Yield : 40–50%
Route B: Convergent Synthesis
- Independent synthesis of 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine and 4-bromopyrazolo[1,5-a]pyrazine.
- Coupling via Mitsunobu reaction using DIAD and Ph₃P.
- Overall Yield : 55–60%
Data Tables
Table 1. Comparison of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 40–50 | 55–60 |
| Key Advantage | Fewer steps | Higher yield |
Table 2. Optimization of Cyclocondensation
| Catalyst | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | EtOH | 65 |
| HCl | 100 | AcOH | 75 |
| p-TsOH | 90 | Toluene | 60 |
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio or phenyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine are promising candidates for anticancer agents. These compounds have shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Thymidine Phosphorylase (TP): Certain derivatives act as TP inhibitors, which is significant since TP is involved in tumor growth and metastasis .
- Mechanism of Action: The inhibition of TP leads to reduced production of 2-deoxy-D-ribose, a crucial component for DNA synthesis in rapidly dividing cancer cells .
Antibacterial Properties
The compound has been explored for its antibacterial activity against various pathogens. Pyrazolo derivatives have been documented to selectively inhibit DNA gyrase, an enzyme critical for bacterial DNA replication but absent in humans, making it an ideal target for antibacterial therapy .
Neuroprotective Effects
Research suggests that pyrazolo[1,5-a]pyrazines may have neuroprotective properties beneficial in treating central nervous system disorders such as:
- Alzheimer’s Disease
- Parkinson’s Disease
These compounds may modulate neurotransmitter systems and reduce neuroinflammation, contributing to their therapeutic effects .
Optical Applications
Recent studies have identified pyrazolo[1,5-a]pyrimidines, closely related to the target compound, as effective fluorophores. These compounds exhibit unique optical properties that can be harnessed in:
- Fluorescent Probes: Useful in biological imaging and diagnostics.
- Photonic Devices: Potential applications in sensors and light-emitting technologies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine involves multi-step reactions that can be optimized to enhance yield and purity. Structure-activity relationship studies reveal that modifications on the methoxy and methylthio groups significantly influence biological activity. For instance:
- Substituent Effects: Variations in the position and nature of substituents on the phenyl rings can lead to increased potency against specific targets .
Case Study 1: Antitumor Efficacy
A study conducted by Chui et al. synthesized a series of pyrazolo[1,5-a]pyrazine derivatives and evaluated their antitumor efficacy against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that specific substitutions enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanisms
In a neuropharmacological study, a derivative of pyrazolo[1,5-a]pyrazine was tested for its ability to protect neuronal cells from oxidative stress. The findings suggested that the compound effectively reduced markers of oxidative damage and improved cell viability in vitro .
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrazine vs. Pyrazolo[1,5-b]Pyridazine
- Target Compound : Pyrazolo[1,5-a]pyrazine core with two nitrogen atoms in the pyrazine ring.
- S1c () : Pyrazolo[1,5-b]pyridazine core, replacing pyrazine with pyridazine. The pyridazine ring (two adjacent nitrogens) increases polarity but reduces metabolic stability compared to pyrazine .
- Biological Relevance : Pyridazine derivatives often exhibit kinase inhibition, while pyrazine-based compounds may favor different target profiles .
Pyrazolo[1,5-a]Pyrazine vs. Pyrazolo[3,4-b]Pyridine
- : Pyrazolo[3,4-b]pyridine derivatives lack the pyrazine ring, instead fusing pyrazole with pyridine.
Substituent Analysis
Methoxyphenyl vs. Butoxyphenyl
- Target Compound : 3-Methoxyphenyl groups enhance electron-donating effects and moderate hydrophobicity (logP ~3.5 estimated).
- : 2-Butoxyphenyl substituent introduces a longer alkyl chain, increasing logP (~4.2) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Sulfanyl Linker Modifications
- : Methylsulfanyl group (CH3-S-) in triazolopyrimidine derivatives reduces steric hindrance, favoring tighter binding in some enzyme active sites .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazo[1,5-a]pyrazine is a derivative of the pyrazolo[1,5-a]pyrazine scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, as well as its potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes two methoxyphenyl groups and a sulfanyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with similar scaffolds have exhibited significant inhibition against various cancer cell lines.
- Case Study : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity using the MTT assay on MDA-MB-231 (human breast cancer) cells. The results indicated that certain derivatives showed promising growth inhibition compared to controls like YM155 and menadione .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5b | 8.64 | HCT-116 |
| 5a | 12.34 | MCF-7 |
| 3g | 15.00 | HepG2 |
This table summarizes the IC50 values for selected compounds against different cancer cell lines, indicating varying degrees of potency.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives are also noteworthy. Research has shown that these compounds can inhibit key inflammatory pathways.
- Mechanism : The inhibition of NF-κB/AP-1 signaling pathways was observed in several pyrazolo derivatives, demonstrating their potential to reduce inflammation effectively. For example, compounds with lower IC50 values (<50 µM) displayed significant anti-inflammatory effects in vitro .
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| 13i | 4.8 | NF-κB |
| 16 | 30.1 | AP-1 |
These findings suggest that the compound may modulate inflammatory responses through similar mechanisms.
Antioxidant Activity
The antioxidant capacity of pyrazolo derivatives has been evaluated through various assays measuring their ability to scavenge free radicals.
- Study Findings : Compounds were tested for total antioxidant capacity and iron-reducing power. The results indicated that many derivatives exhibited strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
The biological activities of 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazo[1,5-a]pyrazine may be attributed to:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells.
- Scavenging Free Radicals : The presence of methoxy groups may enhance electron donation capabilities, contributing to antioxidant effects.
- Modulation of Inflammatory Pathways : The compound may interfere with signaling cascades involved in inflammation, potentially reducing cytokine production.
Q & A
Q. What are the key synthetic routes for synthesizing 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of pyrazolo[1,5-a]pyrazine precursors with 3-methoxyphenyl derivatives under reflux in solvents like dimethylformamide (DMF) or ethanol .
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution, using [(3-methoxyphenyl)methyl]thiol as a reagent.
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization Parameters:
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Answer: Critical techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.8–4.0 ppm confirm methoxy groups. Aromatic protons appear between δ 6.8–7.5 ppm, with splitting patterns indicating substitution .
- ¹³C NMR: Signals near δ 55–60 ppm correspond to methoxy carbons; aromatic carbons range from δ 110–150 ppm .
- IR Spectroscopy: Stretching vibrations at ~1250 cm⁻¹ (C-O of methoxy) and ~2550 cm⁻¹ (S-H/C-S bonds) confirm functional groups .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .
Q. How is the biological activity of this compound initially evaluated in vitro?
Answer: Standard assays include:
- Enzyme Inhibition: Dose-response curves (IC₅₀ values) against kinases or proteases .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
- Binding Affinity: Fluorescence polarization or surface plasmon resonance (SPR) to quantify target interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?
Answer: SAR studies focus on:
- Methoxy Positioning: 3-methoxy vs. 4-methoxy substituents alter steric hindrance and π-π stacking with targets .
- Sulfanyl Linker: Replacing the sulfanyl group with sulfonyl or amine groups modulates solubility and target affinity .
- Pyrazolo-Pyrazine Core: Substituents at positions 2 and 4 influence conformational flexibility and binding pocket compatibility .
Example SAR Data:
| Modification | Biological Activity (IC₅₀) | Solubility (LogP) |
|---|---|---|
| 3-Methoxy (original) | 1.2 µM | 2.8 |
| 4-Methoxy analog | 3.5 µM | 2.5 |
| Sulfonyl variant | 0.8 µM | 1.9 |
Q. What computational methods are used to predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases). Key interactions include hydrogen bonds with methoxy oxygens and hydrophobic contacts with the pyrazine core .
- Density Functional Theory (DFT): Calculates electron distribution to identify reactive sites (e.g., sulfur atoms for covalent binding) .
- MD Simulations: Evaluates stability of ligand-target complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to validate binding .
Q. How do researchers resolve contradictions in biological activity data between structurally similar analogs?
Answer: Contradictions arise from:
- Assay Variability: Normalize data using internal controls (e.g., staurosporine for kinase assays) .
- Metabolic Stability: Compare half-lives in liver microsomes; poor stability may mask true potency .
- Off-Target Effects: Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Case Study: A sulfanyl analog showed lower IC₅₀ than its sulfonyl counterpart in enzymatic assays but higher cytotoxicity. Resolution: The sulfanyl group enhanced target binding but also increased reactive oxygen species (ROS) generation, necessitating ROS scavengers in follow-up assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
